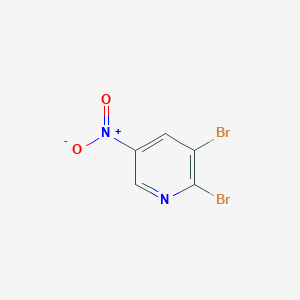

2,3-Dibromo-5-nitropyridine

Description

BenchChem offers high-quality 2,3-Dibromo-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMGYPAEPOYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360894 | |

| Record name | 2,3-dibromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-36-9 | |

| Record name | 2,3-Dibromo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dibromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,3-Dibromo-5-nitropyridine

CAS Number: 15862-36-9

This technical guide provides a comprehensive overview of 2,3-Dibromo-5-nitropyridine, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Chemical and Physical Properties

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative. Its structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of 2,3-Dibromo-5-nitropyridine

| Property | Value |

| CAS Number | 15862-36-9 |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | 311.4 °C (Predicted) |

| Purity | Typically >97% |

Synthesis and Reactivity

A plausible synthetic route involves the direct nitration of 2,3-dibromopyridine. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity for the nitro group at the 5-position.

The reactivity of 2,3-Dibromo-5-nitropyridine is characterized by the presence of two bromine atoms, which can be selectively displaced or participate in cross-coupling reactions, and a nitro group that can be reduced to an amino group. This trifunctional nature allows for diverse synthetic elaborations.

Spectroscopic Data

Definitive, publicly available spectroscopic data for 2,3-Dibromo-5-nitropyridine is limited. However, based on its structure, the expected spectral characteristics are outlined below. Researchers should obtain and interpret their own analytical data for positive identification.

Table 2: Predicted Spectroscopic Data for 2,3-Dibromo-5-nitropyridine

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Two aromatic protons would be expected in the downfield region, likely exhibiting doublet or doublet of doublets splitting patterns due to coupling with each other and the nitrogen atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and nitro groups. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons would be anticipated. The carbons bearing the bromine and nitro groups would show characteristic chemical shifts. |

| IR Spectroscopy | Characteristic peaks for C-Br stretching, C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (281.89 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Applications in Research and Development

Halogenated nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors.[1][2] The pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding site of these enzymes.

While specific examples detailing the use of 2,3-Dibromo-5-nitropyridine in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are highly relevant to this area of research. The bromo- and nitro- functionalities provide handles for introducing various substituents to modulate the potency, selectivity, and pharmacokinetic properties of potential drug molecules.

One of the key reactions for functionalizing this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This is a powerful tool for building complex molecular architectures.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine like 2,3-Dibromo-5-nitropyridine. The specific conditions would need to be optimized for the particular substrates being used.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways in Drug Development

As previously mentioned, pyridinyl-based compounds are often designed as inhibitors of protein kinases. These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

A common strategy in cancer drug development is to target key kinases in pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway. An inhibitor designed from a 2,3-Dibromo-5-nitropyridine scaffold could potentially bind to the ATP-binding site of a kinase like MEK or Akt, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

2,3-Dibromo-5-nitropyridine should be handled by trained professionals in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,3-Dibromo-5-nitropyridine is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature provides multiple avenues for the construction of complex molecules, making it particularly relevant for the development of novel therapeutics, such as kinase inhibitors. While detailed public data on its synthesis and spectroscopic properties are sparse, its structural features suggest significant potential for applications in drug discovery and materials science. Further research into this compound is warranted to fully explore its synthetic utility.

References

A Technical Guide to the Physical Properties of 2,3-Dibromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-5-nitropyridine is a halogenated nitro-substituted heterocyclic compound. Its strategic functionalization with two bromine atoms and a nitro group on the pyridine ring makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of two leaving groups (bromine atoms) at positions 2 and 3 allow for a variety of substitution and cross-coupling reactions. This makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a summary of its known physical properties, outlines standard experimental protocols for their determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The fundamental physical and chemical data for 2,3-Dibromo-5-nitropyridine are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol |

| CAS Number | 15862-36-9 |

| Melting Point | 78°C |

| Boiling Point | 311.4°C |

| Appearance | Likely a yellow to brown crystalline solid (based on isomers like 2,5-Dibromo-3-nitropyridine and 2-Bromo-5-methyl-3-nitropyridine)[2][3][4] |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents such as acetone, and dimethyl sulfoxide (DMSO). |

Spectroscopic Data

-

¹H NMR: Aromatic protons are expected to appear in the downfield region (typically δ 7-9 ppm).

-

¹³C NMR: Carbon atoms attached to bromine and the nitro group, as well as the other ring carbons, would show distinct chemical shifts.

-

IR Spectroscopy: Characteristic peaks for C-Br, C=N, C=C, and N-O (from the nitro group) stretching vibrations would be expected. Nitro group stretches typically appear as two strong bands around 1570–1490 cm⁻¹ (asymmetric) and 1390–1300 cm⁻¹ (symmetric).[5][6][7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and NO₂ fragments. The isotopic pattern of two bromine atoms would be a key feature.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of solid organic compounds like 2,3-Dibromo-5-nitropyridine.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 2,3-Dibromo-5-nitropyridine is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar).

-

Measurement: The sample is heated rapidly to about 15-20°C below the expected melting point (78°C). The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (for Solids)

While 2,3-Dibromo-5-nitropyridine is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition at high temperatures. A common method for small quantities is the Siwoloboff method.

Procedure:

-

Sample Preparation: A small amount of 2,3-Dibromo-5-nitropyridine is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until the stream of bubbles is rapid and continuous.

-

Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Qualitative solubility tests can provide information about the polarity and presence of certain functional groups.

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and dimethyl sulfoxide (DMSO) (polar, aprotic).

-

Measurement: Approximately 20-30 mg of 2,3-Dibromo-5-nitropyridine is placed in a small test tube.

-

Observation: The test solvent (e.g., 1 mL) is added in portions. The tube is agitated or stirred after each addition. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed. This process is repeated for each selected solvent.

Mandatory Visualization

The following diagram illustrates the role of 2,3-Dibromo-5-nitropyridine as a versatile synthetic intermediate. The bromo and nitro groups serve as reactive handles for further chemical transformations, leading to a diverse range of substituted pyridine derivatives for applications in drug discovery and agrochemical development.

References

- 1. 2,3-Dibromo-5-nitropyridine [myskinrecipes.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,5-Dibromo-3-nitropyridine | 15862-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2,3-Dibromo-5-nitropyridine

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Dibromo-5-nitropyridine, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a foundational understanding of this versatile heterocyclic compound.

Core Properties and Data

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative. Its molecular structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Quantitative Data Summary

The key physical and chemical properties of 2,3-Dibromo-5-nitropyridine are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol [1] |

| CAS Number | 15862-36-9[1] |

| Appearance | Likely a yellow to brown crystalline powder (inferred from related compounds) |

| Melting Point | 78°C[1] |

| Boiling Point | 311.4°C[1] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2,3-Dibromo-5-nitropyridine are outlined below. These protocols are based on established procedures for related compounds and general organic synthesis techniques.

Synthesis of 2,3-Dibromo-5-nitropyridine

A plausible synthetic route to 2,3-Dibromo-5-nitropyridine can be conceptualized from methodologies reported for analogous nitropyridine derivatives. A common approach involves the nitration of a suitable brominated pyridine precursor. The following is a generalized laboratory-scale procedure.

Reaction: Bromination of 5-nitropyridine or nitration of a dibromopyridine. A more likely route would involve the multi-step synthesis from a simpler pyridine derivative.

Materials:

-

Precursor pyridine derivative (e.g., 2,3-dibromopyridine or 5-nitropyridine)

-

Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) or Brominating agent (e.g., N-Bromosuccinimide)

-

Appropriate solvent (e.g., concentrated sulfuric acid)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the chosen pyridine precursor in the appropriate solvent.

-

Reagent Addition: Cool the solution to 0°C. Slowly add the nitrating or brominating agent dropwise while maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Workup: Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction. The resulting precipitate is then collected by filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2,3-Dibromo-5-nitropyridine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,3-Dibromo-5-nitropyridine is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and nitro substituents.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Q-TOF) is ideal for accurate mass determination.

-

Analysis: The mass spectrum of 2,3-Dibromo-5-nitropyridine will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a trio of peaks for M, M+2, and M+4 in a rough 1:2:1 ratio), confirming the presence of two bromine atoms and providing the exact molecular weight.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the potential reactivity and applications of 2,3-Dibromo-5-nitropyridine.

References

In-Depth Technical Guide to the Structure Elucidation of 2,3-Dibromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dibromo-5-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and in-depth analysis of spectroscopic data to confirm the molecular structure.

Synthesis of 2,3-Dibromo-5-nitropyridine

The synthesis of 2,3-dibromo-5-nitropyridine is typically achieved through a two-step process starting from 2-amino-5-nitropyridine. The first step involves the bromination of the pyridine ring at the 3-position to yield 2-amino-3-bromo-5-nitropyridine. The subsequent step is a Sandmeyer reaction, where the amino group is converted to a bromo group via a diazonium salt intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine

This protocol is adapted from a standard procedure for the bromination of aminopyridines.

-

Materials: 2-amino-5-nitropyridine, bromine, acetic acid, ethyl acetate, saturated aqueous sodium bicarbonate.

-

Procedure:

-

A solution of 2-amino-5-nitropyridine (30 g, 0.22 mol) in acetic acid (200 mL) is prepared in a reaction vessel equipped with a stirrer and cooled to 10°C.

-

Bromine (38 g, 0.24 mol) is added dropwise to the solution while maintaining the temperature at 10°C.

-

After the addition is complete, the reaction mixture is warmed to 20°C and stirred for an additional 30 minutes.

-

The resulting solid precipitate is collected by filtration.

-

The solid is then dissolved in ethyl acetate (200 mL).

-

The pH of the solution is adjusted to 8-9 by the addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate (100 mL portions).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-bromo-5-nitropyridine.[1]

-

Step 2: Synthesis of 2,3-Dibromo-5-nitropyridine via Sandmeyer Reaction

This protocol is a generalized Sandmeyer reaction procedure applied to 2-amino-3-bromo-5-nitropyridine. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[2][3][4]

-

Materials: 2-amino-3-bromo-5-nitropyridine, hydrobromic acid (48%), sodium nitrite, copper(I) bromide.

-

Procedure:

-

2-amino-3-bromo-5-nitropyridine is dissolved in 48% hydrobromic acid under cooling in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5°C to form the diazonium salt.

-

In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution, leading to the evolution of nitrogen gas and the formation of the product.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield crude 2,3-dibromo-5-nitropyridine, which can be further purified by recrystallization or column chromatography.

-

Structure Elucidation

The structure of 2,3-dibromo-5-nitropyridine is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position will appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet, with the same coupling constant. The electron-withdrawing nature of the nitro group and the bromine atoms will cause these protons to be significantly deshielded, appearing at a high chemical shift (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents. Carbons bearing the bromine and nitro groups will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the nitro group (asymmetric and symmetric stretching), C-Br stretching, and the vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,3-dibromo-5-nitropyridine. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Data Presentation

The following tables summarize the key physical and spectroscopic data for 2,3-dibromo-5-nitropyridine.

| Property | Value |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol |

| Appearance | Yellow to light-brown powder |

| CAS Number | 15862-36-9 |

Table 1: Physical Properties of 2,3-Dibromo-5-nitropyridine

| Spectroscopic Data | Expected Values |

| ¹H NMR (ppm) | δ 8.5-9.0 (d, 1H, H-4), δ 9.0-9.5 (d, 1H, H-6) |

| ¹³C NMR (ppm) | 5 signals in the aromatic region (δ 110-160) |

| IR (cm⁻¹) | ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1000-1100 (C-Br stretch) |

| Mass Spectrum | Molecular ion (M⁺) peak with characteristic isotopic pattern for two bromine atoms at m/z 280, 282, 284. |

Table 2: Spectroscopic Data for 2,3-Dibromo-5-nitropyridine

Conclusion

The structure of 2,3-dibromo-5-nitropyridine is unequivocally confirmed through a combination of its synthesis from a known precursor and comprehensive spectroscopic analysis. The data from NMR, IR, and mass spectrometry are all consistent with the proposed structure, providing a solid foundation for its use as a versatile building block in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex heterocyclic compounds. The precise structural elucidation and confirmation of purity are paramount for its application in research and development. This technical guide outlines the fundamental spectroscopic techniques employed for the characterization of this and related compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While specific data for 2,3-Dibromo-5-nitropyridine is unavailable, the following tables present the spectroscopic data for the related compound, 2-Bromo-5-nitropyridine, to exemplify the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 2-Bromo-5-nitropyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.32 | d | 2.7 | H-6 |

| 8.63 | dd | 8.8, 2.7 | H-4 |

| 8.01 | d | 8.8 | H-3 |

Table 2: ¹³C NMR Data for 2-Bromo-5-nitropyridine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 151.7 | C-6 |

| 145.3 | C-2 |

| 141.2 | C-5 |

| 135.4 | C-4 |

| 124.5 | C-3 |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 2-Bromo-5-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1573, 1347 | Strong | NO₂ asymmetric and symmetric stretching |

| 1529 | Medium | C=C aromatic ring stretching |

| 1089 | Medium | C-H in-plane bending |

| 833 | Strong | C-H out-of-plane bending |

| 734 | Medium | C-Br stretching |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Bromo-5-nitropyridine

| m/z Ratio | Relative Intensity (%) | Assignment |

|---|---|---|

| 203, 205 | ~1:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 173, 175 | Variable | [M-NO]⁺ |

| 157, 159 | Variable | [M-NO₂]⁺ |

| 127 | Variable | [M-Br]⁺ |

| 77 | Variable | [C₅H₃N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generally applicable to solid organic compounds like 2,3-Dibromo-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass the expected chemical shift range for aromatic protons (typically 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

-

The spectral width is set to cover the range for aromatic carbons (typically 90-160 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

A few milligrams of the sample are ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is placed in the instrument, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The presence of bromine atoms is indicated by a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in pairs of peaks separated by 2 m/z units.

Visualization of Spectroscopic Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of an organic compound.

synthesis of 2,3-Dibromo-5-nitropyridine from 3-bromo-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Dibromo-5-nitropyridine from its precursor, 3-bromo-5-nitropyridin-2-ol. The described methodology is based on established chemical principles for the conversion of hydroxypyridines to their corresponding brominated analogs, a crucial transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical research.

Reaction Principle

The synthesis involves the conversion of the hydroxyl group in 3-bromo-5-nitropyridin-2-ol to a bromine atom. This transformation is typically achieved through the use of a strong brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphate or phosphite ester intermediate, which is subsequently displaced by a bromide ion. The electron-withdrawing nitro group on the pyridine ring influences the reactivity of the substrate.

Experimental Protocol

The following protocol is a representative procedure adapted from analogous syntheses of brominated pyridines from their hydroxy precursors.[1][2]

Materials:

-

3-bromo-5-nitropyridin-2-ol

-

Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

-

N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Dropping funnel (if a liquid reagent is added)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitropyridin-2-ol.

-

Reagent Addition: Add phosphorus oxybromide (POBr₃) (approximately 3 equivalents relative to the starting material). A catalytic amount of N,N-dimethylformamide (DMF) can be carefully added.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-110°C and maintain this temperature for 1-3 hours.[1][2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature and then carefully place it in an ice bath.

-

Slowly and cautiously quench the reaction by adding crushed ice in portions to the flask. This step is highly exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.[1]

-

Pour the resulting mixture into a beaker containing more ice and water.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers.

-

-

Washing:

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.[1]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-Dibromo-5-nitropyridine.

-

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final product of high purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value/Range | Notes |

| Starting Material | 3-bromo-5-nitropyridin-2-ol | - |

| Brominating Agent | Phosphorus oxybromide (POBr₃) | ~3 equivalents |

| Solvent/Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount |

| Reaction Temperature | 80 - 110 °C | [1][2] |

| Reaction Time | 1 - 3 hours | Monitor by TLC/LC-MS |

| Expected Product | 2,3-Dibromo-5-nitropyridine | - |

| Anticipated Yield | Moderate to Good | Analogous reactions report yields around 77%[1] |

Visualizations

References

Reactivity of 2,3-Dibromo-5-nitropyridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-dibromo-5-nitropyridine with various nucleophiles. The presence of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine ring makes this compound a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) and outlines protocols for palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of 2,3-dibromo-5-nitropyridine is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group at the 5-position significantly activate the ring towards nucleophilic attack by withdrawing electron density. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. In the case of 2,3-dibromo-5-nitropyridine, both the C2 and C4 (para to the nitro group) positions are activated. However, the presence of a bromine atom at the 3-position introduces additional electronic and steric factors that influence the regioselectivity of nucleophilic attack.

Generally, nucleophilic attack is favored at the position that leads to the most stable Meisenheimer complex, a resonance-stabilized anionic intermediate. For 2,3-dibromo-5-nitropyridine, attack at the C2 position allows for delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Attack at the C3 position is less favored as the negative charge cannot be effectively delocalized onto the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reaction of 2,3-dibromo-5-nitropyridine with various nucleophiles, such as amines, alkoxides, and thiols, typically proceeds via an SNAr mechanism. The regioselectivity of this reaction is a critical consideration for synthetic applications.

Reaction with Amine Nucleophiles

The reaction of 2,3-dibromo-5-nitropyridine with primary and secondary amines is a common method for the synthesis of aminopyridine derivatives. Based on the electronic activation of the pyridine ring, substitution is expected to occur preferentially at the C2 position. This leads to the formation of 2-amino-3-bromo-5-nitropyridine derivatives.

Table 1: Reaction of 2,3-Dibromo-5-nitropyridine with Amine Nucleophiles

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-3-bromo-5-nitropyridine | Aqueous ammonia, heat | Moderate | [1][2] |

| Primary Amines (e.g., Alkylamines) | 2-(Alkylamino)-3-bromo-5-nitropyridine | Solvent (e.g., EtOH, DMF), Base (e.g., K2CO3), Heat | Good | Inferred from related compounds |

| Secondary Amines (e.g., Piperidine, Morpholine) | 2-(Piperidin/Morpholin)-3-bromo-5-nitropyridine | Solvent (e.g., EtOH, DMF), Heat | Good to Excellent | Inferred from related compounds |

Reaction with Alkoxide Nucleophiles

Alkoxides, being strong nucleophiles, readily displace a bromide from the activated pyridine ring. Similar to amines, the substitution is anticipated to occur predominantly at the C2 position to yield 2-alkoxy-3-bromo-5-nitropyridine derivatives.

Table 2: Reaction of 2,3-Dibromo-5-nitropyridine with Alkoxide Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-Methoxy-3-bromo-5-nitropyridine | Methanol, Room Temperature to Reflux | High | Inferred from related compounds |

| Sodium Ethoxide | 2-Ethoxy-3-bromo-5-nitropyridine | Ethanol, Room Temperature to Reflux | High | Inferred from related compounds |

Note: While specific examples for 2,3-dibromo-5-nitropyridine are limited, the reaction of other halonitropyridines with alkoxides proceeds in high yields.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions. The reaction with 2,3-dibromo-5-nitropyridine is expected to afford 2-(aryl/alkylthio)-3-bromo-5-nitropyridines with high selectivity for the C2 position.

Table 3: Reaction of 2,3-Dibromo-5-nitropyridine with Thiol Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol / Sodium Thiophenoxide | 2-(Phenylthio)-3-bromo-5-nitropyridine | Solvent (e.g., DMF, EtOH), Base (e.g., K2CO3, NaH) | High | Inferred from related compounds |

| Alkyl Thiols / Sodium Alkylthiolates | 2-(Alkylthio)-3-bromo-5-nitropyridine | Solvent (e.g., DMF, EtOH), Base (e.g., K2CO3, NaH) | High | Inferred from related compounds |

Note: Specific quantitative data for these reactions with 2,3-dibromo-5-nitropyridine is not extensively reported. The expected outcomes are based on the known reactivity of similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the bromine atoms on 2,3-dibromo-5-nitropyridine serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between the pyridine core and aryl or vinyl boronic acids or esters. The reactivity of the C-Br bonds is influenced by their electronic environment, with the C2-Br bond generally being more reactive in palladium-catalyzed reactions of pyridines.

Table 4: Suzuki-Miyaura Coupling of 2,3-Dibromo-5-nitropyridine

| Boronic Acid/Ester | Product(s) | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic Acid | 2-Phenyl-3-bromo-5-nitropyridine and/or 2,3-Diphenyl-5-nitropyridine | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3, Cs2CO3 | Toluene/H2O, Dioxane/H2O | Moderate to Good | [3][4][5][6][7][8] |

Note: The regioselectivity and extent of mono- versus di-arylation will depend on the specific reaction conditions and the stoichiometry of the reagents.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. Similar to the Suzuki coupling, selective mono-alkynylation at the C2 position is expected under controlled conditions.

Table 5: Sonogashira Coupling of 2,3-Dibromo-5-nitropyridine

| Terminal Alkyne | Product(s) | Catalyst System | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | 2-(Phenylethynyl)-3-bromo-5-nitropyridine and/or 2,3-Bis(phenylethynyl)-5-nitropyridine | PdCl2(PPh3)2 | CuI | Et3N, Diisopropylamine | THF, DMF | Good | [9][10][11][12] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an alternative to direct SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Table 6: Buchwald-Hartwig Amination of 2,3-Dibromo-5-nitropyridine

| Amine | Product(s) | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)-3-bromo-5-nitropyridine | Pd2(dba)3 / Ligand (e.g., XPhos, BINAP) | NaOt-Bu, K3PO4 | Toluene, Dioxane | Good | [13][14][15][16][17] |

| Secondary Amines | 2-(Dialkylamino)-3-bromo-5-nitropyridine | Pd2(dba)3 / Ligand | NaOt-Bu, K3PO4 | Toluene, Dioxane | Good | [13][14][15][16][17] |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of 2,3-dibromo-5-nitropyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, 5 mL) is added the amine nucleophile (1.1-2.0 mmol) and a base such as potassium carbonate (1.5 mmol), if necessary. The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

A mixture of 2,3-dibromo-5-nitropyridine (1.0 mmol), the boronic acid or ester (1.1-2.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a solvent system such as toluene/water (4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of 2,3-dibromo-5-nitropyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF or DMF, 5 mL) are added a palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography.[9][10][11][12]

General Procedure for Buchwald-Hartwig Amination

A mixture of 2,3-dibromo-5-nitropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.[13][14][15][16][17]

Mandatory Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Regioselectivity of nucleophilic attack on 2,3-dibromo-5-nitropyridine.

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

References

- 1. orgsyn.org [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dibromo-5-nitropyridine: A Technical Safety Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromo-5-nitropyridine is publicly available. This guide is compiled from data on structurally similar compounds, including its isomers, to provide a comprehensive overview of potential hazards and safe handling practices. The information herein should be used as a reference for risk assessment, not as a direct substitute for a compound-specific SDS.

This technical guide provides an in-depth overview of the safety information for 2,3-Dibromo-5-nitropyridine, designed for researchers, scientists, and professionals in drug development. Due to the absence of a dedicated SDS for this specific compound, this document extrapolates data from closely related brominated and nitrated pyridine derivatives.

Chemical and Physical Properties

Quantitative data on the physicochemical properties of 2,3-Dibromo-5-nitropyridine is limited. The following table summarizes available information for the target compound and its isomers to provide a comparative overview.

| Property | 2,3-Dibromo-5-nitropyridine | 2-Bromo-5-nitropyridine | 5-Bromo-2-nitropyridine | 2,5-Dibromo-3-nitropyridine |

| Molecular Formula | C₅H₂Br₂N₂O₂ | C₅H₃BrN₂O₂ | C₅H₃BrN₂O₂ | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol | 202.99 g/mol | 202.99 g/mol | 281.89 g/mol |

| Appearance | Not specified | Pale yellow to light brown crystalline powder | Light yellow solid | Light orange to yellow to green powder/crystal |

| Melting Point | Not specified | 139-141 °C | 148-150 °C | 92-96 °C |

| Boiling Point | Not specified | 145-147 °C at 10 mmHg | Not specified | Not specified |

| CAS Number | 15862-36-9 | 4487-59-6 | 39856-50-3 | 15862-37-0 |

Hazard Identification and GHS Classification

A formal GHS classification for 2,3-Dibromo-5-nitropyridine is not available. However, based on the classifications of its isomers, it is prudent to handle this compound with a high degree of caution. The following table summarizes the GHS hazard classifications for related compounds.

| Hazard Category | 2-Bromo-5-nitropyridine | 5-Bromo-2-nitropyridine | 2,5-Dibromo-3-nitropyridine |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | Not Classified | Not Classified |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Not Classified |

Pictograms (Anticipated for 2,3-Dibromo-5-nitropyridine):

Signal Word (Anticipated): Danger

Anticipated Hazard Statements:

-

Toxic if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Experimental Protocols

As no specific toxicological studies for 2,3-Dibromo-5-nitropyridine were found, this section outlines a general experimental workflow for assessing the acute oral toxicity of a novel chemical compound, based on OECD Guideline 423.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols are mandatory when handling 2,3-Dibromo-5-nitropyridine.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the logical flow for selecting appropriate PPE.

First Aid Measures

In case of exposure, immediate medical attention is crucial. The following table summarizes first aid procedures based on data from related compounds.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Procedures for Spills and Fires

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or scoop up the material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The following flowchart outlines the general emergency response procedure.

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Likely stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2,3-Dibromo-5-nitropyridine are not available. Based on related compounds, it is expected to be harmful to aquatic life. Do not allow this chemical to enter the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended to promote a culture of safety and responsible handling of 2,3-Dibromo-5-nitropyridine in a research environment. Always consult with your institution's environmental health and safety department for specific guidance.

Solubility Profile of 2,3-Dibromo-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-5-nitropyridine in organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, theoretical solubility considerations, and a detailed experimental protocol for determining its solubility. This allows for an accurate assessment of 2,3-Dibromo-5-nitropyridine's behavior in various solvent systems, which is critical for applications in chemical synthesis, purification, and formulation development.

Introduction to 2,3-Dibromo-5-nitropyridine

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative with the chemical formula C₅H₂Br₂N₂O₂. Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and a nitro group, renders it a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The strategic placement of these functional groups allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and materials science. An understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3-Dibromo-5-nitropyridine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2] |

| Molecular Weight | 281.89 g/mol | [2] |

| CAS Number | 15862-36-9 | [2][3] |

| Melting Point | 78°C | [2] |

| Boiling Point | 311.4°C | [2] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Storage | 2-8°C | [2] |

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for 2,3-Dibromo-5-nitropyridine in various organic solvents at different temperatures. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the polar nitro group and the nitrogen atom in the pyridine ring suggests that it would exhibit some solubility in polar organic solvents. Conversely, the nonpolar bromine atoms and the aromatic ring might contribute to solubility in less polar solvents.

Given the lack of available data, experimental determination of solubility is necessary for any application requiring precise concentrations.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 2,3-Dibromo-5-nitropyridine in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Principle

This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By analyzing a known amount of the saturated solution and determining the mass of the dissolved solute, the solubility can be accurately calculated.

Materials and Equipment

-

2,3-Dibromo-5-nitropyridine

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Vials with tight-fitting caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dibromo-5-nitropyridine to a vial to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Repeat this process for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation. This ensures that the solution becomes fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2,3-Dibromo-5-nitropyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Commercial Suppliers and Synthetic Applications of 2,3-Dibromo-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2,3-Dibromo-5-nitropyridine, a key building block in medicinal chemistry and organic synthesis. Furthermore, it details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery, and presents a visual workflow of this process.

Commercial Availability

A variety of chemical suppliers offer 2,3-Dibromo-5-nitropyridine, catering to a range of research and development needs. The table below summarizes key quantitative data from several suppliers for easy comparison. It is important to note that the purity and availability of this chemical can vary, and researchers should consult the suppliers directly for the most current information.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| ChemUniverse | 15862-36-9 | C₅H₂Br₂N₂O₂ | 98% | 250 mg, 1 g, 5 g |

| MySkinRecipes | 15862-36-9 | C₅H₂Br₂N₂O₂ | 95% | 1 g, 5 g, 25 g |

| Chemrio | Not Specified | Not Specified | Not Specified | Not Specified |

| ChemicalBook | 15862-36-9 | C₅H₂Br₂N₂O₂ | Varies by supplier | Varies by supplier |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The presence of two bromine atoms on the pyridine ring, activated by the electron-withdrawing nitro group, makes 2,3-Dibromo-5-nitropyridine a valuable substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and hetero-biaryl structures that are prevalent in many pharmaceutical agents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dibromo-5-nitropyridine with an Arylboronic Acid

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different arylboronic acids.

Materials:

-

2,3-Dibromo-5-nitropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2,3-Dibromo-5-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The total volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of 2,3-Dibromo-5-nitropyridine.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Advent of Nitropyridines: A Legacy of Synthetic Innovation

A comprehensive overview of the discovery, historical development, and synthetic methodologies of nitropyridines, crucial intermediates in pharmaceuticals and agrochemicals.

This technical guide delves into the seminal discoveries and the evolution of synthetic strategies for nitropyridines. From early, low-yield nitration attempts to modern, efficient protocols, the synthesis of these vital heterocyclic compounds has been a continuous journey of chemical ingenuity. This document provides researchers, scientists, and professionals in drug development with a detailed historical context, in-depth experimental protocols for key reactions, and a comparative analysis of various synthetic routes.

Early Explorations and the Challenge of the Pyridine Ring

The story of nitropyridine synthesis is intrinsically linked to the understanding of the pyridine nucleus itself. Unlike benzene, the pyridine ring, with its electron-deficient nitrogen atom, proved to be remarkably resistant to electrophilic substitution reactions such as nitration. Early attempts to directly nitrate pyridine using standard conditions (a mixture of nitric and sulfuric acid) resulted in very low yields of nitropyridines, proving to be of little synthetic utility.[1][2] This lack of reactivity is attributed to the protonation of the pyridine nitrogen under the highly acidic conditions, which further deactivates the ring towards electrophilic attack.[1]

A significant breakthrough came with the understanding that modifying the pyridine ring could facilitate nitration. The preparation of pyridine-N-oxides offered a pivotal solution. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic substitution.[1][3]

Key Synthetic Methodologies: A Chronological Perspective

The synthesis of nitropyridines has evolved through several key methodological advancements. These can be broadly categorized into direct nitration of pyridines and the synthesis via pyridine-N-oxides.

Direct Nitration of Pyridine and its Derivatives

While challenging, direct nitration methods have been developed, particularly for substituted pyridines or by employing more potent nitrating agents.

One of the earliest successful, albeit low-yielding, approaches was the Chichibabin reaction, reported in 1924, which primarily focuses on amination but laid the groundwork for understanding pyridine reactivity.[4][5][6][7]

A notable advancement in the direct nitration of pyridine to afford 3-nitropyridine was reported by Bakke and coworkers. Their method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in sulfur dioxide, which forms an N-nitropyridinium ion intermediate. Subsequent treatment with water leads to a[8][9] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring, yielding 3-nitropyridine in good yields.[1][2][10]

More recently, nitration of pyridines with nitric acid in trifluoroacetic anhydride has been shown to produce 3-nitropyridines in moderate to good yields.[1][11]

Synthesis via Pyridine-N-Oxides

The use of pyridine-N-oxides remains a cornerstone for the synthesis of 4-nitropyridines. The N-oxide group activates the 4-position, allowing for efficient nitration.

The general two-step process involves:

-

N-Oxidation of Pyridine: Pyridine is oxidized to pyridine-N-oxide, typically using a peracid such as peracetic acid.

-

Nitration of Pyridine-N-Oxide: The resulting pyridine-N-oxide is then nitrated, most commonly with a mixture of nitric acid and sulfuric acid, to yield 4-nitropyridine-N-oxide.[3][12]

-

Deoxygenation: The 4-nitropyridine-N-oxide is subsequently deoxygenated to afford 4-nitropyridine. A common reagent for this step is phosphorus trichloride (PCl₃).[12][13]

This strategy has been successfully employed in continuous flow systems, which offer a safer and more scalable approach for the synthesis of 4-nitropyridine by minimizing the accumulation of potentially explosive intermediates.[12]

The synthesis of 2-nitropyridines has also been achieved through the N-oxide route. 2-Aminopyridine-1-oxides can be oxidized to 2-nitropyridine-1-oxides using a mixture of fuming sulfuric acid and hydrogen peroxide.[14][15]

Comparative Data on Nitropyridine Synthesis

The following tables summarize quantitative data for some of the key methods discussed, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Product | Key Reagents | Yield (%) | Reference |

| Bakke's Procedure | Pyridine | 3-Nitropyridine | N₂O₅, SO₂, H₂O | 77 | [2][10] |

| Nitric Acid/TFAA | Pyridine | 3-Nitropyridine | HNO₃, (CF₃CO)₂O | 10-83 | [1] |

| Two-Step N-Oxide Route | Pyridine | 4-Nitropyridine | 1. Peracid 2. HNO₃/H₂SO₄ 3. PCl₃ | 83 (overall) | [12] |

| Oxidation of Aminopyridine-N-Oxide | 2-Aminopyridine-1-oxide | 2-Nitropyridine-1-oxide | fuming H₂SO₄, H₂O₂ | - | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-nitropyridine via the N-oxide route, a widely used and illustrative example.

Protocol 1: Synthesis of 4-Nitropyridine via a Two-Step Continuous Flow Process[12]

Step 1: Nitration of Pyridine-N-Oxide

-

Apparatus: A continuous flow reactor system equipped with pumps, a tube reactor, and a back-pressure regulator.

-

Reagents: Pyridine-N-oxide, fuming nitric acid (90-95%), concentrated sulfuric acid (98%).

-

Procedure:

-

A solution of pyridine-N-oxide in concentrated sulfuric acid is prepared.

-

This solution and fuming nitric acid are separately pumped into a T-mixer and then into a heated tube reactor.

-

The reaction mixture is maintained at a specific temperature and residence time to ensure complete conversion.

-

The output from the reactor is continuously quenched in water.

-

The aqueous solution is then neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the 4-nitropyridine-N-oxide.

-

The product is isolated by filtration, washed with water, and dried.

-

Step 2: Deoxygenation of 4-Nitropyridine-N-Oxide

-

Apparatus: A continuous flow reactor system.

-

Reagents: 4-Nitropyridine-N-oxide, phosphorus trichloride (PCl₃), an organic solvent (e.g., 1,2-dichloroethane or acetonitrile).[13]

-

Procedure:

-

A solution of 4-nitropyridine-N-oxide in the chosen solvent is prepared.

-

This solution and a solution of phosphorus trichloride in the same solvent are pumped into a T-mixer and then into a heated tube reactor.

-

After the appropriate residence time, the reaction mixture is collected.

-

The product is isolated by quenching the reaction with water, neutralizing, and extracting with an organic solvent.

-

The organic layer is dried and the solvent is removed under reduced pressure to yield 4-nitropyridine.

-

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for nitropyridines.

References

- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Zincke reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical Investigations into the Electronic Structure of Nitropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of nitropyridines. It further explores the relationship between their electronic properties and biological activities, offering insights for rational drug design and development.

Introduction to Nitropyridines

Nitropyridines, a class of heterocyclic compounds, are characterized by a pyridine ring substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the pyridine ring, leading to unique chemical and physical properties.[1][2] These compounds and their derivatives are of considerable interest in medicinal chemistry and materials science.[1] For instance, the presence of a nitro group in substituted pyridine-N-oxides is often associated with a substantial increase in antifungal activity.[1] Theoretical and computational chemistry have become powerful tools for understanding the geometry, electronic behavior, and reactivity of these molecules at a quantum level, providing insights that are often difficult to obtain through experimental means alone.[3]

Theoretical and Computational Methodologies